![molecular formula C15H23O5P B14332810 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester CAS No. 109643-29-0](/img/structure/B14332810.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes acetic acid, phosphinyl groups, and a phenylmethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester typically involves the reaction of acetic acid with bis(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and related derivatives.
Reduction: Alcohols and reduced phosphinyl compounds.
Substitution: Various substituted esters and phosphinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The phosphinyl groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: A related compound with similar phosphinyl groups but different ester moieties.
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 5-oxopentyl ester: Another ester derivative with a different alkyl chain.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is unique due to its specific ester and phosphinyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
109643-29-0 |
|---|---|
Molekularformel |
C15H23O5P |
Molekulargewicht |
314.31 g/mol |
IUPAC-Name |
benzyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C15H23O5P/c1-12(2)19-21(17,20-13(3)4)11-15(16)18-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
VDDRVGUAAAIRIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


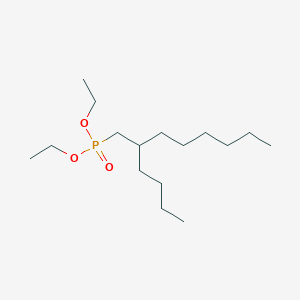
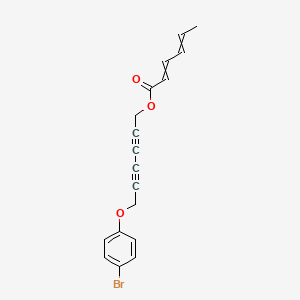

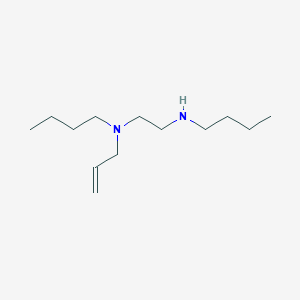
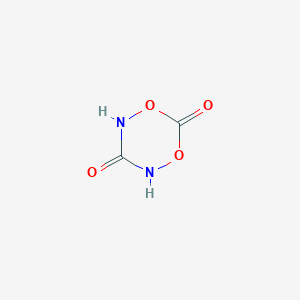
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
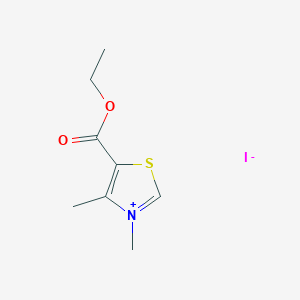

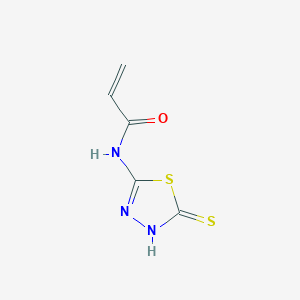
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
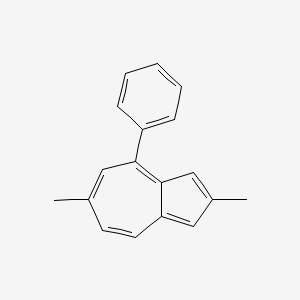
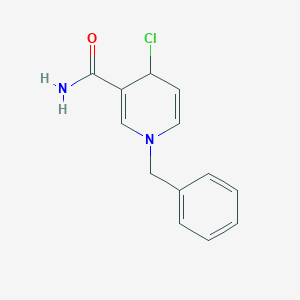
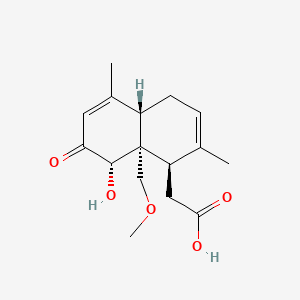
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
